Sodium decanoate

Overview

Description

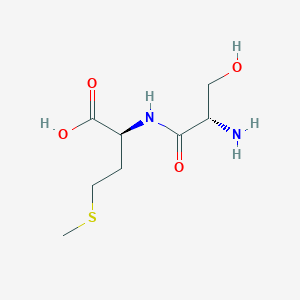

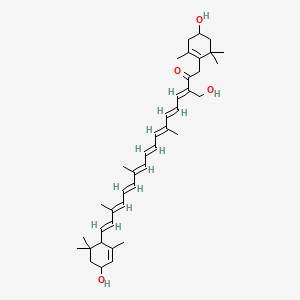

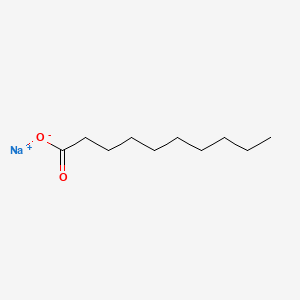

Sodium Decanoate, also known as sodium caprate, is the sodium salt of caproic acid, a 10-carbon saturated fatty acid . It has an amphiphilic character and can form micelles and liquid crystalline phases in aqueous solution .

Synthesis Analysis

The synthesis of Sodium Decanoate involves various analytical procedures . The Quality Control (QC) Laboratory personnel use these procedures for testing Sodium Decanoate Raw Material, In-Process, and Finished Goods .Molecular Structure Analysis

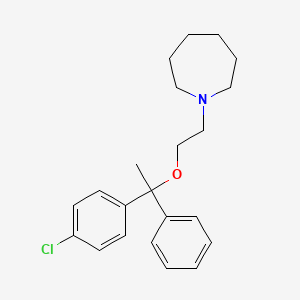

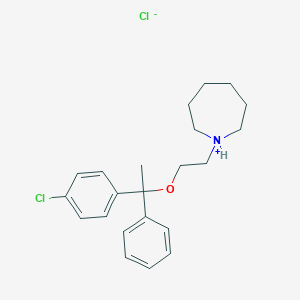

The molecular formula of Sodium Decanoate is C10H19NaO2 . It has a molecular weight of 194.25 g/mol .Chemical Reactions Analysis

Sodium Decanoate has a linear formula of CH3(CH2)8COONa . It is a stable compound and does not have any specific chemical reactions associated with it based on the available data.Physical And Chemical Properties Analysis

Sodium Decanoate is a white solid . It is soluble in water and ethanol . It is stable under normal conditions .Scientific Research Applications

Application 1: Improving Intestinal Epithelial Barrier and Antioxidation

- Specific Scientific Field : Nutrition and Metabolism

- Summary of the Application : Sodium Decanoate has been found to improve the function of the intestinal epithelial barrier, which is the first line of defense against harmful substances entering the bloodstream . It also has antioxidant properties .

- Methods of Application or Experimental Procedures : The study was conducted on intestinal epithelium cells isolated from porcine jejunum (IPEC-J2) and C57/BL6 mice models . In vitro and in vivo assays were carried out, where mice and IPEC-J2 cells treated by H2O2 were disposed of sodium decanoate and sodium butyrate to determine intestinal barrier and antioxidant functions of the host .

- Results or Outcomes : Sodium Decanoate upregulated the expression of tight junction proteins and improved antioxidant capacity in both IPEC-J2 cells treated by H2O2 and mice models . It increased weight gain and ileal villus height of mice compared with control and sodium butyrate treatments . Sodium Decanoate also increased α-diversity of ileal microbiota, volatile fatty acids concentration, and G protein-coupled receptor-43 (GPR-43) expression in the ileum and colon of mice .

Application 2: Electrolyte Additives for Subzero-Temperature Aqueous Sodium-Ion Batteries

- Specific Scientific Field : Energy Storage and Battery Technology

- Summary of the Application : Sodium Decanoate is used as an electrolyte additive in subzero-temperature aqueous sodium-ion batteries . These batteries are considered one of the perspective alternatives to lithium-ion batteries due to their affordability and plentiful supply of sodium .

- Methods of Application or Experimental Procedures : The research on electrolyte additives for subzero-temperature aqueous sodium-ion batteries has not been systematically reviewed at present . This review aims to provide a comprehensive summary of the electrolyte additives for subzero-temperature aqueous sodium-ion batteries .

- Results or Outcomes : The study outlines the challenges on current subzero-temperature aqueous sodium-ion batteries and summarizes three strategies for aqueous electrolyte additives . It also outlines potential development directions for future aqueous electrolyte additives .

Application 3: Absorption Enhancer for Pulmonary Delivery

- Specific Scientific Field : Pharmaceutical Industry

- Summary of the Application : Sodium Decanoate is a well-studied absorption enhancer and the only excipient approved in the pharmaceutical industry for this purpose . It has been investigated in oral and rectal delivery systems, but not for pulmonary delivery .

- Methods of Application or Experimental Procedures : The study investigates the effect of nebulized Sodium Decanoate for pulmonary delivery .

- Results or Outcomes : The specific results or outcomes of this study are not provided in the source .

Application 4: Medium Chain Fatty Acids in Animal Nutrition

- Specific Scientific Field : Animal Nutrition

- Summary of the Application : Sodium Decanoate, as a medium chain fatty acid (MCFA), is naturally present in food, including coconut oil, palm kernel, cow’s milk, and human breast milk . MCFAs have proven to increase growth performance, improve intestinal immunological functions, and exhibit a broad-spectrum antimicrobial activity against a range of bacterial species, resulting in an improvement of gut health .

- Methods of Application or Experimental Procedures : Diets supplemented with 0.3% caprylic acid or decanoic acid improved daily weight gain of piglets in d 0 to 28 of post-wean .

- Results or Outcomes : Sodium Decanoate increased weight gain and ileal villus height of mice compared with control and sodium butyrate treatments . Sodium Decanoate increased α-diversity of ileal microbiota, volatile fatty acids concentration, and G protein-coupled receptor-43 (GPR-43) expression in the ileum and colon of mice .

Application 5: Sodium-Ion Batteries

- Specific Scientific Field : Energy Storage and Battery Technology

- Summary of the Application : Sodium Decanoate could potentially be used in Sodium-Ion Batteries (SIBs), which are considered one of the best substitutes for widely commercialized Lithium-Ion Batteries (LIBs) due to their affordability and plentiful supply of sodium .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes of this study are not provided in the source .

Safety And Hazards

Future Directions

Sodium Decanoate has been used in studies to enhance the permeability of various drugs . It has shown potential in improving intestinal epithelial barrier and antioxidation via activating G Protein-Coupled Receptor-43 . This suggests that Sodium Decanoate could have significant applications in the development of oral peptide pharmaceuticals .

properties

IUPAC Name |

sodium;decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWQZURFGYXCEO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

334-48-5 (Parent) | |

| Record name | Sodium caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0027351 | |

| Record name | Sodium decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Decanoic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Sodium decanoate | |

CAS RN |

1002-62-6 | |

| Record name | Sodium caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I820XKV2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.